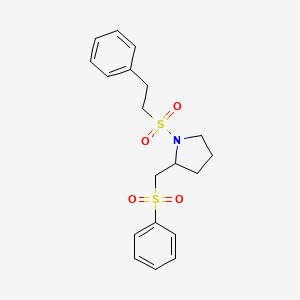

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Description

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a polysubstituted pyrrolidine derivative featuring two sulfonyl groups: a phenethylsulfonyl moiety at the 1-position and a phenylsulfonylmethyl group at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(2-phenylethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOCLYKNNVCVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of phenethylsulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate product. This intermediate is then reacted with phenylsulfonylmethyl chloride under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous sulfonylated pyrrolidines:

Substituent Effects on Reactivity and Bioactivity

- Phenethyl vs. Phenyl Groups : The target compound’s phenethylsulfonyl group introduces a longer alkyl chain compared to phenylsulfonyl derivatives (e.g., 1-(Phenylsulfonyl)pyrrolidine), which could influence binding affinity to hydrophobic enzyme pockets .

- Sulfonylmethyl vs. Sulfonyl : The 2-(phenylsulfonyl)methyl substituent in the target compound adds steric bulk compared to simpler sulfonyl groups, possibly affecting synthetic accessibility and metabolic stability .

Biological Activity

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with phenethyl and phenylsulfonyl groups, which are thought to contribute to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interactions with various biological targets. Preliminary studies suggest that this compound may act on specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. However, detailed mechanistic studies are required to fully elucidate these interactions.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Anti-inflammatory Activity : Some derivatives have shown effectiveness in reducing inflammation, making them potential candidates for treating autoimmune diseases.

- Antipsychotic Effects : Related compounds have demonstrated activity at serotonin receptors, suggesting a possible role in managing psychiatric disorders.

Study 1: Anti-inflammatory Effects

In a recent study, a related sulfonamide compound was tested for its anti-inflammatory properties in mouse models. The results indicated a significant reduction in inflammatory markers, positioning these compounds as promising candidates for further development in treating inflammatory diseases .

Study 2: Serotonin Receptor Modulation

Another study focused on the structural analogs of the compound, exploring their selectivity for the serotonin 2C receptor. The findings revealed that certain modifications could enhance receptor selectivity and functional activity, indicating potential applications in treating mood disorders .

Data Table: Biological Activity Summary

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR distinguish between sulfonyl regioisomers. For example, the methylene protons adjacent to sulfonyl groups show downfield shifts (δ 3.5–4.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHNOS) with <2 ppm error .

- X-ray crystallography : Resolves absolute stereochemistry when chiral centers are present, though crystallization may require co-crystallizing agents for sulfone-rich structures .

How do conflicting biological activity data for sulfonylated pyrrolidines arise, and how can they be resolved?

Advanced

Contradictions often stem from:

- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics and cellular thermal shift assays) to validate target engagement .

- Metabolic instability : LC-MS/MS pharmacokinetic profiling identifies rapid sulfone hydrolysis in vitro, necessitating prodrug strategies .

- Species-specific responses : Cross-testing in human primary cells versus animal models clarifies translational relevance .

What strategies enhance the metabolic stability of this compound for in vivo studies?

Q. Advanced

- Bioisosteric replacement : Substitute labile sulfonyl groups with trifluoromethanesulfonyl or phosphonate moieties to resist enzymatic cleavage .

- Prodrug derivatization : Mask polar sulfonyl groups with ester-linked promoieties (e.g., pivaloyloxymethyl) for improved membrane permeability .

- Cytochrome P450 inhibition : Co-administration of CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life in preclinical models .

How does the dual sulfonyl substitution pattern influence pharmacological activity?

Q. Advanced

- Target selectivity : The phenethylsulfonyl group enhances hydrophobic interactions with protein binding pockets (e.g., kinase ATP sites), while the (phenylsulfonyl)methyl moiety introduces conformational rigidity, reducing off-target binding .

- Electrostatic effects : Sulfonyl groups withdraw electron density from the pyrrolidine ring, modulating pK and enhancing interactions with cationic residues (e.g., lysine or arginine) .

What are the best practices for scaling up synthesis without compromising yield or purity?

Q. Basic

- Batch vs. flow chemistry : Continuous flow systems minimize exothermic risks during sulfonylation and improve mixing efficiency .

- In-line purification : Simulated moving bed (SMB) chromatography automates separation of sulfonylated intermediates .

- Quality control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

How can researchers address solubility challenges in biological assays?

Q. Advanced

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .

- Salt formation : Hydrochloride salts of pyrrolidine derivatives improve aqueous solubility (e.g., 3-(phenylsulfonyl)pyrrolidine HCl in ) .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes for sustained release in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.